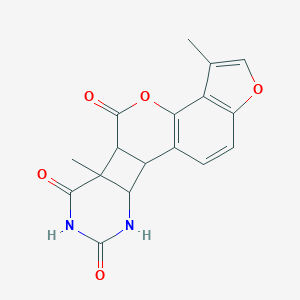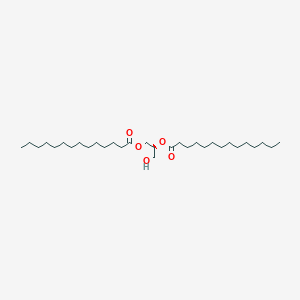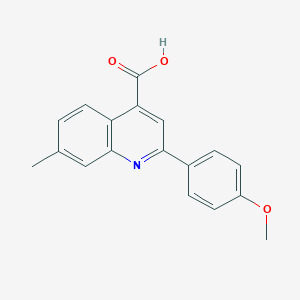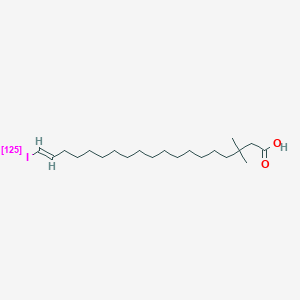
19-Iodo-3,3-dimethyl-18-nonadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Iodo-3,3-dimethyl-18-nonadecenoic acid, also known as IDNA, is a fatty acid derivative that has been the focus of extensive scientific research in recent years. This compound has been found to have a range of potential applications, particularly in the fields of medicine and biotechnology. In
Applications De Recherche Scientifique
19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been found to have a range of potential applications in scientific research. One key area of interest is in the development of new drugs and therapies. 19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been shown to have anti-inflammatory properties, and it has been suggested that it may have potential for the treatment of conditions such as arthritis and other inflammatory diseases.
In addition, 19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been found to have potential as an antifungal agent. Studies have shown that it is effective against a range of fungal species, including Candida albicans, which is a common cause of infections in humans.
Mécanisme D'action
The mechanism of action of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have suggested that 19-Iodo-3,3-dimethyl-18-nonadecenoic acid may work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, it has been suggested that 19-Iodo-3,3-dimethyl-18-nonadecenoic acid may inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been found to have a range of biochemical and physiological effects. Studies have shown that it is able to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, it has been shown to have antifungal activity, as mentioned above.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 19-Iodo-3,3-dimethyl-18-nonadecenoic acid in lab experiments is that it is relatively easy to synthesize, and it is stable under a range of conditions. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 19-Iodo-3,3-dimethyl-18-nonadecenoic acid. One area of interest is in the development of new drugs and therapies based on this compound. Another potential direction is in the study of the mechanism of action of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid, which could lead to a better understanding of its potential applications. Finally, research could be conducted to explore the potential use of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid in other areas, such as agriculture or environmental science.
Conclusion:
In conclusion, 19-Iodo-3,3-dimethyl-18-nonadecenoic acid is a compound that has shown great potential for a range of scientific research applications. Its anti-inflammatory and antifungal properties make it of particular interest in the development of new drugs and therapies. While there are some limitations to its use in lab experiments, there are also many potential future directions for research involving this compound. Overall, 19-Iodo-3,3-dimethyl-18-nonadecenoic acid represents an exciting area of research with many potential applications.
Méthodes De Synthèse
19-Iodo-3,3-dimethyl-18-nonadecenoic acid can be synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis typically begins with the reaction of nonadecenoic acid with iodine to form 19-iodo-nonadecenoic acid. This compound is then subjected to further reactions to introduce the 3,3-dimethyl group, resulting in the formation of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid.
Propriétés
Numéro CAS |
112503-86-3 |
|---|---|
Nom du produit |
19-Iodo-3,3-dimethyl-18-nonadecenoic acid |
Formule moléculaire |
C21H39IO2 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
(E)-19-(125I)iodanyl-3,3-dimethylnonadec-18-enoic acid |
InChI |
InChI=1S/C21H39IO2/c1-21(2,19-20(23)24)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22/h16,18H,3-15,17,19H2,1-2H3,(H,23,24)/b18-16+/i22-2 |
Clé InChI |
XEVPORCYSZLLRH-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(CCCCCCCCCCCCCC/C=C/[125I])CC(=O)O |
SMILES |
CC(C)(CCCCCCCCCCCCCCC=CI)CC(=O)O |
SMILES canonique |
CC(C)(CCCCCCCCCCCCCCC=CI)CC(=O)O |
Synonymes |
19-DMIVN 19-iodo-3,3-dimethyl-18-nonadecenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)
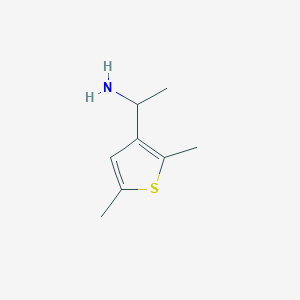
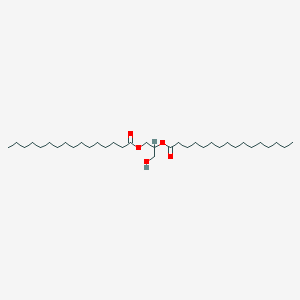
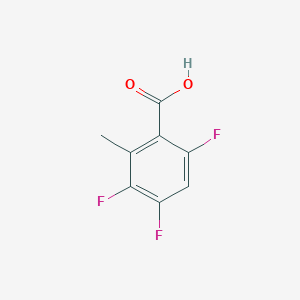
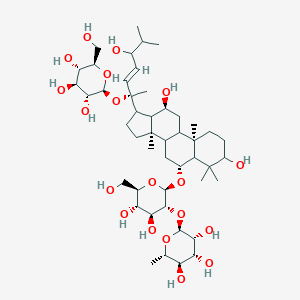
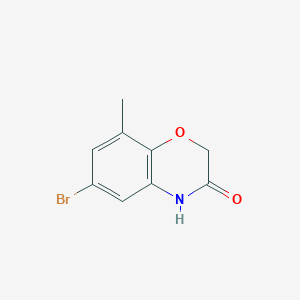
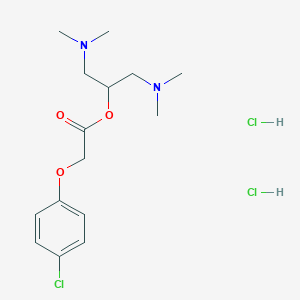
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
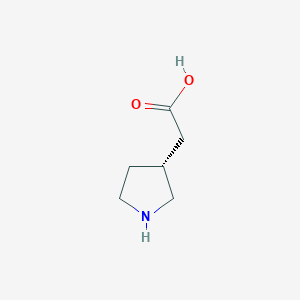
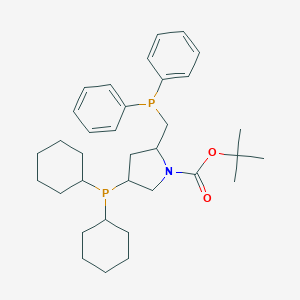
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
